An In-Depth Technical Guide to the Physicochemical Properties of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. These intrinsic characteristics govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately influencing its efficacy and safety. This guide provides a detailed technical overview of the core physicochemical properties of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid , a heterocyclic compound of interest in medicinal chemistry.
This document moves beyond a simple recitation of data, offering insights into the causal relationships between these properties and their implications for drug development. The experimental protocols detailed herein are presented as self-validating systems, providing a robust framework for empirical determination.
Compound Identification:
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Chemical Name: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
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Molecular Formula: C₉H₁₂N₂O₃
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Molecular Weight: 196.21 g/mol [3]
Core Physicochemical Properties: A Predictive Analysis
Due to the limited availability of direct experimental data for this specific molecule, this guide presents a summary of predicted physicochemical properties derived from well-regarded computational models. These predictions offer valuable initial insights for researchers.
| Property | Predicted Value | Significance in Drug Development |
| pKa | 3.84 (strongest acidic) | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP | 0.56 | Indicates the lipophilicity of the molecule, influencing its ability to cross biological membranes. |
| Aqueous Solubility (logS) | -1.78 | A critical factor for drug absorption and formulation, representing the concentration of the compound in a saturated aqueous solution. |
| Melting Point (°C) | ~87 (estimated) | Influences solid-state properties, formulation development, and stability. (Value is for the related compound Tetrahydro-2H-pyran-4-carboxylic acid)[4] |
In-Depth Analysis and Experimental Protocols
Acidity (pKa): Ionization in Physiological Environments
The acid dissociation constant, or pKa, is a critical parameter that defines the ionization state of a molecule in solution.[5] For a carboxylic acid such as 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, the pKa indicates the pH at which 50% of the molecules are in their ionized (carboxylate) form.
Predicted pKa:
A computational prediction suggests a strongest acidic pKa of approximately 3.84 . This indicates that at physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated, existing as a negatively charged carboxylate.
Significance in Drug Development:
The ionization state of a drug molecule profoundly affects its ADME properties. A predominantly ionized state at physiological pH generally leads to higher aqueous solubility, which can be beneficial for absorption and formulation. However, it may also reduce the molecule's ability to passively diffuse across lipidic cell membranes. Understanding the pKa is therefore crucial for predicting a compound's behavior in different biological compartments and for designing appropriate formulation strategies.
Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[6]
Methodology:
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Preparation of Solutions:
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Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a standardized solution of a strong acid (e.g., 0.1 M HCl).
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Prepare a solution of the test compound at a known concentration (typically around 1 mM) in a suitable solvent system. For sparingly soluble compounds, a co-solvent such as methanol may be used, with subsequent extrapolation to aqueous pKa.[6]
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Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[6]
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Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
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Titration Procedure:
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Place a known volume of the test compound solution in a thermostatted vessel.
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Immerse the calibrated pH electrode and a stirrer into the solution.
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Add small, precise increments of the standardized titrant (NaOH for an acidic compound).
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Record the pH reading after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the pH values against the volume of titrant added to generate a titration curve.
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The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
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Aqueous Solubility (logS): A Prerequisite for Efficacy
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a fundamental property that affects a drug's bioavailability and developability.
Predicted Aqueous Solubility:
The predicted aqueous solubility (logS) is -1.78 . This corresponds to a solubility of approximately 0.0166 mol/L or 3.26 g/L. This suggests that the compound is likely to be soluble in aqueous media.
Significance in Drug Development:
Poor aqueous solubility is a major challenge in drug development, often leading to low and variable oral absorption. Compounds with adequate solubility are easier to formulate and are more likely to achieve therapeutic concentrations in the body. The predicted solubility of this compound is favorable for early-stage drug development.
Both kinetic and thermodynamic solubility assays are valuable at different stages of drug discovery.
A. Kinetic Solubility Assay (High-Throughput Screening):
This method is used in early discovery to rapidly assess the solubility of a large number of compounds.
Methodology:
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Stock Solution: Prepare a high-concentration stock solution of the test compound in an organic solvent, typically DMSO.
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Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.
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Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
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Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or by UV absorbance at a wavelength where the compound does not absorb. The concentration at which precipitation is first observed is the kinetic solubility.
B. Thermodynamic (Equilibrium) Solubility Assay:
This "gold standard" method measures the true equilibrium solubility and is used for lead optimization and pre-formulation studies.
Methodology:
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Equilibration: Add an excess of the solid compound to an aqueous buffer in a sealed vial.
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Agitation: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
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Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV.
Conclusion
The physicochemical properties of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, as estimated through computational modeling, suggest a profile that is generally favorable for a drug candidate. Its predicted acidity indicates that it will be ionized at physiological pH, likely contributing to good aqueous solubility. The predicted low lipophilicity further supports this, though it may pose challenges for passive membrane permeability. These predictive insights, combined with the robust experimental protocols provided, offer a solid foundation for researchers and drug development professionals to further investigate and optimize this promising chemical scaffold. A comprehensive experimental determination of these properties is a critical next step in advancing this compound through the drug discovery pipeline.
References
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ChemBK. Tetrahydro-2H-pyran-4-yl-carboxylic acid. (2024-04-09). Available from: [Link].
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precisionFDA. 1-(TETRAHYDRO-2H-PYRAN-2-YL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE. Available from: [Link].
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